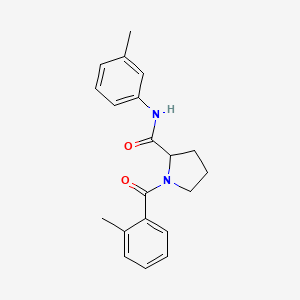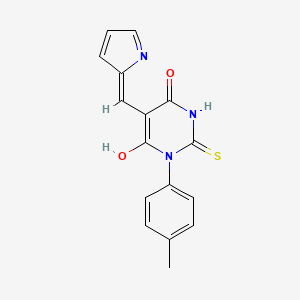
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide is a chemical compound with the molecular formula C21H22N2O2. It is also known as MPAA and belongs to the class of proline derivatives. This compound has attracted the attention of researchers due to its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. The compound binds to the active site of these enzymes and prevents the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been observed to have various biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models. It has also been studied for its potential anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide in lab experiments include its potential therapeutic applications in the treatment of Alzheimer's disease and its ability to improve memory and cognitive function. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
For research on 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide include:
1. Further studies to determine its safety and efficacy in humans.
2. Exploration of its potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
3. Studies to determine its potential anti-inflammatory and antioxidant properties.
4. Development of more efficient synthesis methods for the compound.
5. Investigation of its pharmacokinetics and pharmacodynamics in humans.
Métodos De Síntesis
The synthesis of 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide involves the reaction of 2-methylbenzoyl chloride and 3-methylphenylalanine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been used in various scientific research applications. It has been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain. This can have potential therapeutic applications in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-methylbenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-7-5-9-16(13-14)21-19(23)18-11-6-12-22(18)20(24)17-10-4-3-8-15(17)2/h3-5,7-10,13,18H,6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZBWMBZWIJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)
![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)

![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)
amino]-4-oxobutanoate](/img/structure/B5970685.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)

